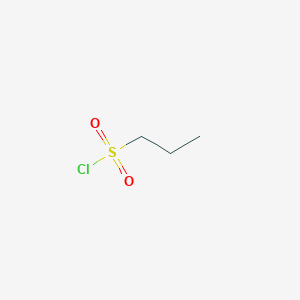

1-Propanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBSJEBFALFJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064973 | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-36-1 | |

| Record name | Propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propanesulfonyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl), a vital reagent in organic synthesis, serves as a versatile building block for the introduction of the propanesulfonyl moiety. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. Its reactivity as an electrophile, particularly in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a cornerstone of its application in pharmaceutical and materials science. This guide is intended to be a thorough resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1][2] It is a corrosive compound requiring careful handling.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂S | [3] |

| Molecular Weight | 142.60 g/mol | [3] |

| CAS Number | 10147-36-1 | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.267 g/mL at 25 °C | [2] |

| Melting Point | -37 °C | [2] |

| Boiling Point | 78-79 °C at 15 mmHg | [2] |

| Refractive Index (n²⁰/D) | 1.453 | [2] |

| Flash Point | 176 °F | [2] |

| Solubility | Decomposes in hot water | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2970, ~2880 | C-H stretching (alkane) | [4],[5] |

| ~1370, ~1170 | S=O stretching (sulfonyl chloride) | [5] |

| ~580 | S-Cl stretching | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~1.1 | Triplet | 3H | -CH₃ | [1],[2] |

| ~2.0 | Sextet | 2H | -CH₂-CH₃ | [1],[2] |

| ~3.6 | Triplet | 2H | -SO₂-CH₂- | [1],[2] |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~13 | -CH₃ | [3],[6] |

| ~17 | -CH₂-CH₃ | [3],[6] |

| ~63 | -SO₂-CH₂- | [3],[6] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 142/144 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | [7] |

| 107 | Moderate | [M - Cl]⁺ | [7],[8] |

| 79 | High | [CH₃CH₂CH₂SO]⁺ | [7],[8] |

| 43 | High | [CH₃CH₂CH₂]⁺ | [7],[8] |

Experimental Protocols

Caution: this compound is a corrosive and moisture-sensitive chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of this compound

Method: Microwave-Assisted Synthesis from Propane-1-sulfonic acid [9]

This method offers a rapid and efficient route to this compound.

Materials:

-

Propane-1-sulfonic acid

-

Triethylamine (NEt₃)

-

Anhydrous acetone

-

Celite

Procedure:

-

In a 10 mL pressure-rated reaction vial equipped with a magnetic stir bar, dissolve propane-1-sulfonic acid in anhydrous acetone.

-

At room temperature, add 2,4,6-trichloro-[1][10][11]-triazine (TCT) to the solution.

-

Add triethylamine (NEt₃) dropwise to the mixture.

-

Seal the reaction vial and place it in a self-tuning single-mode microwave synthesizer.

-

Irradiate the mixture at 80 °C (50 W) for 20 minutes.

-

After the irradiation period, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.

-

Filter the cooled mixture through a pad of Celite to remove the precipitate.

-

The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure.

Reaction with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides.

Materials:

-

This compound

-

Amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (NEt₃) or Pyridine

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

Reaction with Alcohols (Sulfonate Ester Formation)

The reaction of this compound with alcohols in the presence of a base yields sulfonate esters.

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a non-nucleophilic base (e.g., triethylamine)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (or DCM with triethylamine, 1.2 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with cold, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting sulfonate ester by column chromatography or distillation.

Hydrolysis

This compound hydrolyzes in the presence of water to form propane-1-sulfonic acid and hydrochloric acid.[10] This reaction is generally vigorous, especially in hot water.[2]

Procedure:

-

Carefully add this compound dropwise to a stirred excess of water at room temperature. The reaction is exothermic.

-

Stir the mixture until the organic layer is no longer visible.

-

The resulting aqueous solution contains propane-1-sulfonic acid and hydrochloric acid.

Reaction Pathways

This compound is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom susceptible to nucleophilic attack.

The general mechanism for these reactions is a nucleophilic acyl substitution at the sulfur atom.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It reacts violently with water and should be handled with care in a moisture-free environment.[1] Store in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a fundamental reagent in organic chemistry with well-defined chemical and physical properties. Its reactivity, particularly in the formation of sulfonamides and sulfonate esters, makes it an invaluable tool in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. The experimental protocols and spectroscopic data provided in this guide offer a practical resource for researchers working with this compound. Adherence to proper safety precautions is essential when handling this corrosive and reactive chemical.

References

- 1. This compound (10147-36-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. instanano.com [instanano.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 10147-36-1 | Benchchem [benchchem.com]

- 11. This compound (10147-36-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Propanesulfonyl Chloride (CAS: 10147-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propanesulfonyl chloride (CAS: 10147-36-1), a versatile reagent with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions. A significant focus is placed on its role as a precursor to sulfonamides, a critical pharmacophore in numerous therapeutic agents. This guide includes a detailed experimental protocol for the synthesis of a model sulfonamide, N-benzylpropane-1-sulfonamide, and explores the potential of such derivatives as modulators of critical signaling pathways, with a specific focus on the CXCR4 receptor, a key target in cancer metastasis and inflammatory diseases.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids.[1] The fundamental properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10147-36-1 | [2] |

| Molecular Formula | C₃H₇ClO₂S | [2] |

| Molecular Weight | 142.60 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.267 g/mL at 25 °C | [2] |

| Boiling Point | 78-79 °C at 15 mmHg | [2] |

| Refractive Index | n20/D 1.453 | [2] |

| Flash Point | 97 °C (207 °F) | [4] |

| Solubility | Decomposes in hot water | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, specific peak assignments require consultation of referenced spectra. | [2][5] |

| ¹³C NMR | Spectra available, specific peak assignments require consultation of referenced spectra. | [2] |

| Mass Spectrometry | Spectrum available in the NIST WebBook. | [6][7] |

| Infrared (IR) Spectroscopy | Spectrum available in the NIST WebBook. | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the oxidative chlorination of 1-propanethiol.

Experimental Protocol: Synthesis of this compound from 1-Propanethiol

This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[1]

Materials:

-

1-Propanethiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Petroleum ether

-

1% Hydrochloric acid (aq)

-

Anhydrous sodium sulfate

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propanethiol (1 equivalent) in a 4:1 mixture of acetonitrile and water.

-

Cool the stirring solution in an ice bath to 0-5 °C.

-

Slowly add trichloroisocyanuric acid (1.45 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

A precipitate of cyanuric acid will form. Remove the solid by filtration and wash it with ethyl acetate.

-

Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30 °C to minimize hydrolysis of the product.

-

Dissolve the crude product in petroleum ether.

-

Wash the organic solution with cold 1% aqueous hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The sulfonyl chloride functional group in this compound is a potent electrophile, making it highly reactive towards nucleophiles. This reactivity is the basis for its primary application in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a cornerstone of medicinal chemistry for the synthesis of sulfonamides. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.

Experimental Protocol: Synthesis of N-benzylpropane-1-sulfonamide

This protocol describes a general method for the sulfonylation of an amine.

Materials:

-

This compound

-

Benzylamine

-

Pyridine or Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude N-benzylpropane-1-sulfonamide, which can be further purified by recrystallization or column chromatography.

Diagram of Sulfonamide Synthesis Workflow:

Caption: Workflow for the synthesis of N-benzylpropane-1-sulfonamide.

Targeting the CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[8] The CXCR4 signaling axis is implicated in the metastasis of over 20 different cancer types.[9] Consequently, the development of small molecule inhibitors of CXCR4 is a significant area of research in oncology.[8]

Sulfonamides have emerged as a promising class of CXCR4 antagonists.[8] The interaction of CXCL12 with CXCR4 activates multiple downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which promote cell migration and survival.[10] Inhibition of CXCR4 by small molecule antagonists can disrupt these signaling cascades, thereby reducing tumor cell motility and sensitizing them to chemotherapy.[10]

Diagram of CXCR4 Signaling Pathway Inhibition:

Caption: Inhibition of the CXCR4 signaling pathway by a sulfonamide derivative.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[2] It is sensitive to moisture and should be stored under an inert atmosphere.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides. Its reactivity and the biological significance of its derivatives make it a compound of high interest to researchers in drug discovery and development. The protocols and information provided in this guide are intended to facilitate its safe and effective use in the laboratory, and to highlight its potential in the development of novel therapeutics targeting critical disease pathways such as CXCR4-mediated signaling.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10147-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound (10147-36-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. CXCR4 inhibition with AMD3100 sensitizes prostate cancer to docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Propanesulfonyl chloride molecular weight

An In-depth Technical Guide to 1-Propanesulfonyl Chloride

Abstract

This compound (CAS No. 10147-36-1) is a vital reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and ionic liquids.[1] Its high reactivity, stemming from the sulfonyl chloride functional group, allows for the introduction of the propanesulfonyl moiety into a diverse range of molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow, moisture-sensitive liquid.[1] It is classified as a corrosive material, capable of causing severe skin burns and eye damage.[1][3] Key quantitative data are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂S | [3][4] |

| Molecular Weight | 142.60 g/mol | [1][5] |

| CAS Number | 10147-36-1 | [3][4] |

| Density | 1.267 g/mL at 25 °C | [6] |

| Boiling Point | 78-79 °C at 15 mmHg | [6] |

| Refractive Index | n20/D 1.453 | |

| Vapor Density | 4.9 (vs air) | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| IUPAC Name | propane-1-sulfonyl chloride | [3] |

| SMILES | CCCS(=O)(=O)Cl | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Relevant data from various techniques are available.[7]

| Spectrum Type | Data Source / Key Information |

| ¹H NMR | Spectra are available for review, allowing for the structural confirmation of the propyl group.[8] |

| FTIR | The neat capillary cell spectrum has been recorded.[3] |

| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook.[4][9] |

Synthesis of this compound

Several methods exist for the synthesis of this compound. A modern, efficient method involves microwave-assisted synthesis, which offers high yields and reduced reaction times compared to conventional methods.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the reaction of propane-1-sulfonic acid with 2,4,6-trichloro-[3][4][6]-triazine (TCT).[6][10]

Materials:

-

Propane-1-sulfonic acid

-

Anhydrous acetone

-

Triethylamine (NEt₃)

-

Celite

Procedure:

-

To a solution of propane-1-sulfonic acid in anhydrous acetone, add 2,4,6-trichloro-[3][4][6]-triazine (TCT) at room temperature.[10]

-

Add triethylamine (NEt₃) dropwise to the mixture.[10]

-

Place the resulting mixture in a sealed, pressure-rated reaction vial and irradiate it in a self-tuning single-mode microwave synthesizer at 80 °C (50 W) for 20 minutes.[6][10]

-

After irradiation, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.[6][10]

-

Filter the cooled mixture through Celite to remove the precipitate. The filtrate contains the desired product, this compound.[6][10]

Caption: Workflow for the microwave-assisted synthesis of this compound.

Key Reactions and Applications

The primary reactivity of this compound involves nucleophilic substitution at the sulfur atom. This makes it a valuable reagent for creating sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[1][11]

-

Reaction with Amines: It reacts readily with primary and secondary amines under mild conditions to form N-substituted propanesulfonamides.[1]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[1][11]

-

Hydrolysis: The compound readily hydrolyzes in the presence of water to form propane-1-sulfonic acid and hydrochloric acid.[1]

Its synthetic utility is highlighted in the preparation of ionic liquids and as a key building block in the development of new drug candidates.[1][2]

Caption: Logical relationships in the primary reactions of this compound.

Safety and Handling

This compound is a corrosive substance that reacts violently with water. It must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator. Containers should be stored in a cool, dry, and well-ventilated area and kept tightly closed to prevent moisture contamination and leakage.[12]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its well-defined properties and reactivity profile make it an essential tool for researchers. Understanding its synthesis, handling requirements, and reaction pathways is crucial for its effective and safe utilization in the laboratory and in industrial processes.

References

- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 10147-36-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound (10147-36-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Show how 1-propanol can be converted into the following compounds... | Study Prep in Pearson+ [pearson.com]

- 12. This compound | 10147-36-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Synthesis of 1-Propanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-propanesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthesis Methodologies

Several effective methods for the synthesis of this compound have been developed, starting from various sulfur-containing precursors. The choice of method often depends on factors such as starting material availability, desired scale, reaction time, and safety considerations. The primary approaches include the conversion of propane-1-sulfonic acid and its salts, and the oxidative chlorination of 1-propanethiol and its derivatives.

Comparison of Key Synthesis Methods

The following table summarizes the quantitative data for the most common methods of this compound synthesis, allowing for a direct comparison of their key performance indicators.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| Microwave-Assisted Synthesis | Propane-1-sulfonic acid | 2,4,6-Trichloro-[1][2][3]-triazine (TCT), NEt₃ | Acetone | 80 | 20 min | 97 |

| Oxidative Chlorination of Disulfide | Propyl disulfide | Chlorotrimethylsilane, Potassium nitrate | Dichloromethane | 50 | 4 h | 98 |

| Chlorination of Sulfonic Acid with Thionyl Chloride | Propane-1-sulfonic acid | Thionyl chloride (SOCl₂), DMF (catalyst) | Dichloromethane | Reflux (40) | 2-4 h | 85-95 |

| Oxidative Chlorination of Thiol with NCS | 1-Propanethiol | N-Chlorosuccinimde (NCS), aq. HCl | Acetonitrile | <20 | 10-30 min | Good |

| Chlorination of Sulfonic Acid Salt with Phosphorus Pentachloride | Sodium 1-propanesulfonate | Phosphorus pentachloride (PCl₅) | Neat | 170-180 | 15 h | 75-80 |

| Chlorination of Sulfonic Acid Salt with Phosphorus Oxychloride | Sodium 1-propanesulfonate | Phosphorus oxychloride (POCl₃) | Neat | 170-180 | 15 h | 74-87 |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthesis routes of this compound.

Method 1: Microwave-Assisted Synthesis from Propane-1-sulfonic Acid

This method offers a rapid and high-yielding synthesis of this compound from propane-1-sulfonic acid using a microwave reactor.[1][3]

Experimental Protocol:

-

To a solution of propane-1-sulfonic acid in dry acetone, add 2,4,6-trichloro-[1][2][3]-triazine (TCT) at room temperature.

-

To this mixture, add triethylamine (NEt₃) dropwise.

-

The resulting mixture is then subjected to microwave irradiation in a sealed, pressure-rated reaction vial.

-

Irradiate the mixture at 80°C (50 W power) for 20 minutes.

-

After the reaction is complete, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.

-

Filter the cooled mixture through Celite to remove the precipitate.

-

The filtrate, a solution of this compound in acetone, can be used directly or the solvent can be removed under reduced pressure.

Reaction Pathway:

Method 2: Oxidative Chlorination of Propyl Disulfide

This highly efficient method utilizes chlorotrimethylsilane and potassium nitrate to directly convert propyl disulfide to this compound in high yield.[3][4]

Experimental Protocol:

-

In a round-bottom flask, dissolve propyl disulfide in dichloromethane.

-

Add potassium nitrate to the solution.

-

Cool the mixture in an ice bath and slowly add chlorotrimethylsilane.

-

After the addition is complete, warm the reaction mixture to 50°C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reaction Pathway:

Method 3: Chlorination of Propane-1-sulfonic Acid with Thionyl Chloride

A classic and scalable method for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

Experimental Protocol:

-

To a stirred solution of propane-1-sulfonic acid in dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Experimental Workflow:

Method 4: Oxidative Chlorination of 1-Propanethiol with N-Chlorosuccinimide (NCS)

This method provides a mild and efficient route for the synthesis of this compound from 1-propanethiol using NCS as the oxidizing and chlorinating agent.[4][5][6]

Experimental Protocol:

-

Prepare a mixture of N-chlorosuccinimide in acetonitrile and aqueous hydrochloric acid.

-

Cool the mixture in an ice bath to below 20°C.

-

Add a solution of 1-propanethiol in acetonitrile dropwise to the cooled NCS mixture, maintaining the temperature below 20°C.

-

Stir the resulting solution at a temperature below 20°C for 10-30 minutes.

-

Dilute the reaction mixture with an inert solvent such as isopropyl ether.

-

Wash the organic layer with aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Reaction Pathway:

Method 5: Chlorination of Sodium 1-Propanesulfonate with Phosphorus Pentachloride or Phosphorus Oxychloride

This classical method involves the reaction of a sulfonic acid salt with a strong chlorinating agent at high temperatures. The following is a representative procedure adapted from the synthesis of benzenesulfonyl chloride.[2]

Experimental Protocol:

-

In a round-bottom flask, thoroughly mix finely divided, dry sodium 1-propanesulfonate with either phosphorus pentachloride or phosphorus oxychloride.

-

Heat the mixture in an oil bath at 170-180°C for approximately 15 hours. A reflux condenser should be attached to the flask.

-

Periodically (e.g., every 4 hours), carefully remove the flask from the heat, allow it to cool slightly, stopper it, and shake thoroughly until the mass becomes pasty.

-

After the heating period, cool the reaction mixture to room temperature.

-

Slowly and carefully add a mixture of water and crushed ice to the flask to decompose the excess chlorinating agent and dissolve the inorganic salts.

-

The this compound will separate as an oily layer. Separate the product layer.

-

Wash the product with water.

-

Purify the crude this compound by vacuum distillation.

Logical Relationship of Reagents and Products:

Conclusion

This guide has outlined several robust methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The microwave-assisted synthesis and the oxidative chlorination of propyl disulfide offer high yields and rapid reaction times, making them attractive for modern laboratory settings. The more traditional methods using thionyl chloride or phosphorus pentachloride remain valuable for their scalability and the use of readily available, cost-effective reagents. The choice of the most suitable method will be dictated by the specific requirements of the research or development project, including scale, available equipment, and safety protocols.

References

- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of 1-Propanesulfonyl Chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanesulfonyl chloride (PsCl) is an important organic reagent used primarily for the activation of alcohols. By converting a hydroxyl group, which is a poor leaving group, into a propanesulfonate (or "propsylate") ester, the reactivity of the carbon atom is significantly enhanced for subsequent nucleophilic substitution or elimination reactions. This transformation is fundamental in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where precise control of reactivity and stereochemistry is paramount. This guide provides a comprehensive overview of the reaction mechanism, experimental conditions, and practical applications of this compound in the sulfonylation of alcohols.

Reaction Mechanism and Stereochemistry

The reaction of an alcohol with this compound proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur center of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated, driving the reaction to completion.

Key mechanistic points include:

-

Nucleophilic Attack: The alcohol acts as the nucleophile, attacking the sulfur atom.

-

Leaving Group Displacement: The chloride ion is displaced.

-

Proton Abstraction: The base removes the proton from the intermediate oxonium ion to yield the neutral sulfonate ester.

A critical feature of this reaction is the retention of stereochemistry at the carbinol center (the carbon atom bonded to the oxygen). Since the C-O bond of the alcohol is not broken during the sulfonylation process, the configuration of a chiral alcohol is preserved in the resulting propanesulfonate ester. This is a significant advantage over other methods of alcohol activation that may proceed with inversion or racemization.

Reactivity and Selectivity

The reactivity of sulfonyl chlorides is governed by both steric and electronic factors. This compound is generally considered more reactive than the sterically bulkier and more commonly used p-toluenesulfonyl chloride (TsCl). This increased reactivity can be attributed to the smaller steric profile of the n-propyl group compared to the tolyl group, which allows for easier nucleophilic attack at the sulfur atom.

This difference in reactivity can be exploited for selective sulfonylation. In molecules containing multiple hydroxyl groups, such as diols, this compound can show a preference for reacting with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[1] This selectivity is a valuable tool in the synthesis of complex polyol-containing natural products and drugs.

Quantitative Data

Published quantitative data for the reaction of this compound with a wide range of simple alcohols is limited. However, available examples from the patent literature demonstrate its utility in complex molecule synthesis, often achieving moderate to good yields.

Table 1: Examples of Reactions with this compound

| Substrate (Alcohol) | Base / Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Benzyloxy)phenol | Et₃N / CH₂Cl₂ | 0°C to RT, overnight | 4-(Benzyloxy)phenyl propane-1-sulfonate | 85% | [2] |

| (S)-N-(cis-3-aminocyclobutyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | NaOH / 2-MeTHF, H₂O | 10°C to RT | N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 96% (controlled) | [1] |

| Complex Fluoropiperidine Derivative | N/A | N/A | Corresponding Propanesulfonamide | 23% | [3] |

| Complex Pyrrolopyrimidine Derivative | N/A | Dichloromethane / Methanol | Corresponding Propanesulfonamide | 78% |[4] |

Note: Some examples involve the formation of sulfonamides from amino alcohols, but the reaction principle at the sulfonyl chloride group is analogous.

For a broader perspective on expected yields for this class of reaction, the following table presents data for the closely related methanesulfonyl chloride (MsCl), which often exhibits similar reactivity to PsCl.

Table 2: Representative Yields for Sulfonylation of Various Alcohols with Methanesulfonyl Chloride (MsCl) (for reference)

| Alcohol Substrate | Alcohol Type | Base / Solvent | Conditions | Yield |

|---|---|---|---|---|

| 1-Octanol | Primary | Et₃N / CH₂Cl₂ | 0°C, 1 h | 95% |

| 2-Octanol | Secondary | Pyridine | 0°C to RT, 4 h | 92% |

| Cyclohexanol | Secondary | Et₃N / CH₂Cl₂ | 0°C, 2 h | 94% |

| Benzyl Alcohol | Primary, Benzylic | Pyridine | 0°C, 1 h | 98% |

| tert-Butanol | Tertiary | Pyridine | 25°C, 24 h | Low (<10%) |

Note: Data in Table 2 is compiled from typical, well-established laboratory procedures and serves to illustrate general reactivity trends. Tertiary alcohols react very slowly due to steric hindrance.

Experimental Protocols

Below is a representative experimental protocol for the sulfonylation of a primary or secondary alcohol using this compound.

5.1 Materials

-

Alcohol (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

5.2 Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine or pyridine (1.5 - 2.0 equiv) to the solution.

-

Cooling: Cool the stirred mixture to 0°C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Add this compound (1.1 - 1.5 equiv) dropwise via a dropping funnel or syringe over 10-15 minutes. Maintain the temperature at 0°C during the addition. A white precipitate (triethylammonium chloride or pyridinium chloride) will form.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude propanesulfonate ester. The crude product can be purified further by flash column chromatography on silica gel if necessary.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It reacts exothermically with water and other protic solvents, releasing corrosive HCl gas.

-

Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store under an inert atmosphere in a cool, dry place away from moisture.

-

Quenching: Exercise caution when quenching the reaction, as the process can be exothermic.

Conclusion

The reaction of this compound with alcohols is a reliable and indispensable method for converting hydroxyl groups into excellent leaving groups, facilitating a wide range of subsequent synthetic transformations. Its high reactivity and the retention of stereochemistry at the alcohol carbon make it a valuable tool for organic chemists. While specific quantitative yield data can be sparse in the literature for simple substrates, the general procedures are well-established and consistently provide good to excellent yields, particularly for primary and secondary alcohols. Proper adherence to anhydrous conditions and standard safety protocols is essential for the successful and safe execution of this important reaction.

References

- 1. Buy 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride | 62605-69-0 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2020142612A1 - Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases. - Google Patents [patents.google.com]

- 4. New Drug Approvals [approvals84.rssing.com]

1-Propanesulfonyl chloride safety precautions

An In-depth Technical Guide to the Safe Handling of 1-Propanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information, handling protocols, and emergency procedures for this compound (CAS No. 10147-36-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a corrosive and reactive compound that presents significant health and safety risks. It is classified as a combustible, corrosive hazardous material.[1] The primary hazards include severe skin burns, serious eye damage, and potential genetic defects.[2][3] It also reacts violently with water, releasing toxic gases.[4][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[3] |

| Supplemental Hazard | - | EUH014: Reacts violently with water.[1] |

GHS Label Elements

-

Pictograms:

-

GHS05 (Corrosion)[1]

-

-

Signal Word: Danger[1]

-

Precautionary Statements (Selected): P201, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P405, P501.[3] A full list is available in the safety data sheet.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂S | [2][7][8] |

| Molecular Weight | 142.60 g/mol | [1][7] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 78-79 °C @ 15 mmHg | [1][9] |

| Density | 1.267 g/mL at 25 °C | [1][9] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [1][3] |

| Vapor Density | 4.9 (vs air) | [1][4] |

| Vapor Pressure | 0.7±0.3 mmHg at 25°C | [4] |

| Refractive Index | n20/D 1.453 | [1][9] |

| Water Solubility | Reacts violently | [4][5] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure.

Engineering Controls

-

Work must be conducted in a properly functioning chemical fume hood.[10][11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10][12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial. The following workflow should be followed:

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage

Safe Handling

-

Do not handle until all safety precautions have been read and understood.[3]

-

Do not breathe mist, vapors, or spray.[10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10][12]

-

Take precautionary measures against static discharge; ground and bond containers and receiving equipment.[12][13]

-

This substance is moisture-sensitive and reacts violently with water; do not allow contact with water or moist air.[3][4][10]

Safe Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, bases, alcohols, and amines.[6][10][13]

-

Store in a corrosive-resistant container with a resistant inner liner.[3]

First-Aid Measures

Immediate medical attention is required for all exposures. Show the Safety Data Sheet to the attending medical professional.[6][10]

References

- 1. This compound 97 10147-36-1 [sigmaaldrich.com]

- 2. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10147-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | CAS#:10147-36-1 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound (CAS 10147-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 10147-36-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.de [fishersci.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Analysis of 1-Propanesulfonyl Chloride: A Technical Guide

Introduction

1-Propanesulfonyl chloride (CAS No. 10147-36-1) is a key intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the propanesulfonyl moiety.[1] Its chemical formula is C₃H₇ClO₂S, and its structure consists of a propyl group attached to a sulfonyl chloride functional group.[2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and to understand its reactivity. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, complete with experimental protocols and data visualization to aid researchers and professionals in drug development.

Chemical Structure and Spectroscopic Correlation

The structure of this compound, CH₃CH₂CH₂SO₂Cl, gives rise to distinct signals in its NMR and IR spectra. The three non-equivalent sets of protons and carbons in the propyl chain are clearly distinguishable in ¹H and ¹³C NMR spectroscopy. The highly electronegative sulfonyl chloride group significantly influences the chemical shifts of the adjacent methylene group. In IR spectroscopy, the characteristic vibrational frequencies of the S=O and S-Cl bonds provide definitive evidence for the sulfonyl chloride functionality.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three sets of protons in the propyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing sulfonyl chloride group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃- | ~1.1 | Triplet | ~7.5 |

| -CH₂- (middle) | ~2.0 | Sextet | ~7.5 |

| -CH₂-SO₂Cl | ~3.6 | Triplet | ~7.5 |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, one for each carbon atom in the propyl chain.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C H₃- | ~13 |

| -C H₂- (middle) | ~18 |

| -C H₂-SO₂Cl | ~60 |

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl chloride group and the C-H bonds of the alkyl chain.[3] The spectrum is typically recorded as a neat liquid film.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970, ~2880 | C-H (alkane) stretching | Medium-Strong |

| ~1370 | S=O asymmetric stretching | Strong |

| ~1170 | S=O symmetric stretching | Strong |

| ~580 | S-Cl stretching | Strong |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is used between pulses.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of one IR-transparent salt plate (e.g., NaCl or KBr).[4]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

-

Instrumentation: A standard FTIR spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition:

-

The prepared salt plates are placed in the sample holder of the spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4]

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Data Visualization

The logical relationship between the structure of this compound and its characteristic spectral data can be visualized as follows:

Caption: Correlation of this compound structure with its NMR and IR spectral data.

References

Navigating the Solubility of 1-Propanesulfonyl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 1-propanesulfonyl chloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and provides a logical workflow for assessing chemical compatibility and solubility.

Executive Summary

This compound is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Its utility in these reactions is profoundly influenced by its solubility and stability in various organic solvents. This guide addresses the critical need for a consolidated resource on the solubility of this compound, a topic for which quantitative data is not widely published. Due to its high reactivity, especially towards protic solvents, careful solvent selection is paramount to ensure reaction efficiency and safety. This document provides a qualitative overview of its expected solubility, a general methodology for quantitative determination, and a visual guide to the solubility assessment process.

Qualitative Solubility and Chemical Compatibility

Table 1: Qualitative Solubility and Compatibility of this compound

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Chemical Compatibility & Remarks |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High / Miscible | Generally compatible under anhydrous conditions. These are common solvents for reactions involving sulfonyl chlorides. |

| Aprotic Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | Generally compatible under anhydrous conditions. |

| Protic Polar | Water | Reactive | Reacts violently with water, leading to hydrolysis to propanesulfonic acid and hydrochloric acid.[1][2] |

| Protic Polar | Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with alcohols to form sulfonate esters. |

| Protic Polar | Amines (e.g., Pyridine, Triethylamine) | Reactive | Reacts with primary and secondary amines to form sulfonamides. Often used as reagents and bases in such reactions. |

Note: The information in this table is based on general chemical principles of sulfonyl chlorides and should be confirmed experimentally for specific applications.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted for the quantitative determination of the solubility of this compound in a specific anhydrous organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Inert gas (e.g., Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass flasks

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture contamination.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter. This step must be performed without disturbing the solid phase.

-

Gravimetric Analysis: Transfer the filtered aliquot of the saturated solution into a pre-weighed, dry glass flask.

-

Solvent Evaporation: Remove the solvent from the flask under reduced pressure, taking care to avoid any loss of the solute. A rotary evaporator can be used for this purpose. Subsequently, dry the flask containing the residue in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.

-

Calculation: Weigh the flask with the dried residue. The difference in weight gives the mass of dissolved this compound. Calculate the solubility in g/100 mL or other desired units.

Safety Precautions: this compound is corrosive and reacts with moisture.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All equipment must be scrupulously dried to prevent hydrolysis of the sulfonyl chloride.

Visualization of Experimental and Logical Workflows

To aid researchers in the systematic evaluation of solubility, the following diagrams, generated using Graphviz, illustrate key workflows.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 1-Propanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis mechanism of 1-propanesulfonyl chloride. While specific kinetic data for this compound is limited in publicly available literature, this document leverages extensive research on analogous short-chain alkanesulfonyl chlorides, particularly methanesulfonyl chloride, to elucidate the reaction pathways, influencing factors, and experimental protocols relevant to the study of its hydrolysis. The hydrolysis of this compound is a critical consideration in its application as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the formation of sulfonamides and sulfonate esters.[1] Understanding its reactivity with water is paramount for optimizing reaction conditions, minimizing byproduct formation, and ensuring the stability of the compound during storage and handling.

Core Reaction and Products

The hydrolysis of this compound is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of propane-1-sulfonic acid and hydrochloric acid.[1] The overall reaction is as follows:

CH₃CH₂CH₂SO₂Cl + 2 H₂O → CH₃CH₂CH₂SO₃H + HCl + H₃O⁺

Mechanistic Pathways

The hydrolysis of primary alkanesulfonyl chlorides, such as this compound, is predominantly understood to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] However, an alternative addition-elimination pathway is also considered in the broader context of sulfonyl chloride reactivity.

Sₙ2-like Concerted Mechanism

The most widely accepted mechanism for the hydrolysis of simple alkanesulfonyl chlorides is a concerted Sₙ2-type reaction.[2][3] In this pathway, the nucleophilic oxygen atom of a water molecule attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks simultaneously. This process proceeds through a single, high-energy transition state.

Key characteristics of this mechanism include:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile (water).

-

Stereochemical Inversion: If the reaction were to occur at a chiral sulfur center, it would proceed with an inversion of configuration.

-

Transition State: The reaction passes through a trigonal bipyramidal transition state where the incoming water molecule and the departing chloride ion are positioned axially.

dot

Addition-Elimination Mechanism

An alternative, though less favored for simple alkanesulfonyl chlorides, is the stepwise addition-elimination mechanism. This pathway involves the initial nucleophilic attack of water on the sulfur atom to form a transient pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride ion in a subsequent step to yield the final products.

While this mechanism is more commonly associated with the hydrolysis of acyl chlorides, its potential role in sulfonyl chloride hydrolysis, particularly with different nucleophiles or under specific solvent conditions, is a subject of study.

dot

Quantitative Data (Analogous Systems)

Table 1: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride in Water

| Parameter | Value | Reference |

| Enthalpy of Activation (ΔH‡) | 16.5 kcal/mol | [3] |

| Entropy of Activation (ΔS‡) at 20°C | -8.32 cal/mol·K | [2][3] |

The significant negative entropy of activation is a strong indicator of a bimolecular mechanism (Sₙ2), as it reflects the increased order of the transition state where two molecules (sulfonyl chloride and water) combine.[4]

Table 2: Kinetic Solvent Isotope Effect (KSIE) for Alkanesulfonyl Chloride Hydrolysis

| Compound | KSIE (kH₂O/kD₂O) at 20°C | Reference |

| Methanesulfonyl Chloride | 1.568 ± 0.006 | [3] |

A KSIE value greater than 1 suggests that the O-H bond of the attacking water molecule is being broken in the rate-determining step, which is consistent with the Sₙ2 mechanism where a proton is transferred from the attacking water molecule to a second water molecule acting as a general base.

Factors Influencing the Hydrolysis Rate

Solvent Effects

The solvent plays a crucial role in the hydrolysis of sulfonyl chlorides. The rate of solvolysis is influenced by both the nucleophilicity and the ionizing power of the solvent. For Sₙ2 reactions of sulfonyl chlorides, the rate is sensitive to the nucleophilicity of the solvent, as the solvent molecule is directly involved in the rate-determining step. Polar protic solvents, such as water and alcohols, can facilitate the reaction by stabilizing the developing negative charge on the leaving group in the transition state.

pH Dependence

The hydrolysis of sulfonyl chlorides is generally faster under alkaline conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻). Under neutral or acidic conditions, water is the primary nucleophile. The rate of hydrolysis can be significantly accelerated by the addition of a base.

Experimental Protocols for Studying Hydrolysis Kinetics

The kinetics of this compound hydrolysis can be monitored using several experimental techniques. The choice of method often depends on the reaction rate and the specific conditions of the study.

Conductometric Method

Principle: The hydrolysis of this compound produces two strong acids: propane-1-sulfonic acid and hydrochloric acid. These acids dissociate in aqueous solution, leading to an increase in the electrical conductivity of the solution over time. By monitoring this change in conductivity, the rate of the reaction can be determined.[4]

Methodology:

-

A known volume of purified water or a specific buffer solution is placed in a conductivity cell maintained at a constant temperature.

-

The solution is allowed to reach thermal equilibrium.

-

A small, accurately weighed amount of this compound is rapidly added to the solution with vigorous stirring.

-

The conductivity of the solution is measured at regular time intervals until a stable reading is obtained (indicating the completion of the reaction).

-

The first-order rate constant (k) is calculated from the conductivity data using the Guggenheim method or by fitting the data to an integrated rate law.

dot

Spectrophotometric Method

Principle: This method is applicable if the sulfonyl chloride or one of its hydrolysis products has a distinct UV-Vis absorbance that changes as the reaction progresses. Alternatively, a pH-sensitive indicator can be used to monitor the production of acid.

Methodology:

-

A solution of this compound in a suitable solvent (e.g., a water-organic solvent mixture) is prepared.

-

The reaction is initiated by adding a known amount of water.

-

The absorbance of the solution is measured at a specific wavelength at regular time intervals using a UV-Vis spectrophotometer with a thermostatted cell holder.

-

The rate constant is determined by analyzing the change in absorbance over time.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications for its use in chemical synthesis. Based on extensive studies of analogous compounds, the reaction proceeds predominantly through a concerted Sₙ2 mechanism. The reaction rate is sensitive to solvent properties and pH. For professionals in research and drug development, a thorough understanding of these mechanistic details is crucial for controlling reaction outcomes, ensuring product purity, and managing the stability of this important synthetic intermediate. The experimental protocols outlined provide a framework for the quantitative investigation of its hydrolytic stability under various conditions.

References

physical properties of 1-Propanesulfonyl chloride

An In-depth Technical Guide to the Physical Properties of 1-Propanesulfonyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 10147-36-1). The information herein is intended to support research, development, and safety protocols in a laboratory and industrial setting. This document presents quantitative data in a structured format, details experimental methodologies for property determination, and includes a logical workflow for the characterization of chemical substances.

Core Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids.[2] Due to its reactive nature, particularly its sensitivity to moisture, proper handling and storage are crucial.[1][3]

Quantitative Data Summary

The are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO₂S | [1][4] |

| Molecular Weight | 142.60 g/mol | [3] |

| Density | 1.267 g/mL at 25 °C | [5] |

| Boiling Point | 78-79 °C at 15 mmHg[5] 71 °C at 12 mmHg[3] 192.6 °C at 760 mmHg (predicted)[6] | [3][5][6] |

| Melting Point | -37 °C[5] -46 °C[6] | [5][6] |

| Refractive Index (n²⁰/D) | 1.453 | [1][5] |

| Flash Point | 80.0 °C[6] 97 °C[3] | [3][6] |

| Solubility | Decomposes in hot water.[1][5] Reacts violently with water.[6] | [1][5][6] |

| Vapor Density | 4.9 (vs air) | [5][6] |

| Vapor Pressure | 0.7 ± 0.3 mmHg at 25°C | [6] |

Experimental Protocols for Physical Property Determination

The following sections detail the methodologies for determining the key . These protocols are based on standard laboratory techniques, adapted to address the specific hazards associated with this compound, namely its corrosivity and moisture sensitivity.[1][5]

General Safety Precautions: Due to the corrosive nature of this compound, all manipulations must be conducted in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[7] Emergency eyewash stations and safety showers should be readily accessible.[8] All glassware must be scrupulously dried to prevent reaction with the moisture-sensitive compound.[1]

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method offers higher precision.

-

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Inert gas source (e.g., nitrogen or argon)

-

-

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Carefully fill the pycnometer with this compound under an inert atmosphere to avoid exposure to moisture.

-

Place the filled pycnometer in a constant temperature water bath set to 25 °C and allow it to equilibrate for at least 30 minutes.

-

After equilibration, adjust the volume of the liquid to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the water bath, dry the exterior, and allow it to return to room temperature.

-

Determine and record the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.

-

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating fluid

-

-

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place a capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-